N'-[4-(dimethylamino)phenyl]-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
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Overview
Description
N'-[4-(dimethylamino)phenyl]-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[4-(dimethylamino)phenyl]-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the furan-2-carbonyl thiophene derivative: This can be achieved by reacting furan-2-carboxylic acid with thiophene-2-carboxylic acid under suitable conditions.
Coupling with dimethylaminobenzene: The intermediate product is then coupled with 4-(dimethylamino)benzene using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Oxalamide formation: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N'-[4-(dimethylamino)phenyl]-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N'-[4-(dimethylamino)phenyl]-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N'-[4-(dimethylamino)phenyl]-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the furan and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-(dimethylamino)phenyl)-N2-(furan-2-ylmethyl)oxalamide
- N1-(4-(dimethylamino)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(4-(dimethylamino)phenyl)-N2-(benzyl)oxalamide
Uniqueness
N'-[4-(dimethylamino)phenyl]-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications compared to similar compounds that lack one of these heterocyclic structures.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-23(2)14-7-5-13(6-8-14)22-20(26)19(25)21-12-15-9-10-17(28-15)18(24)16-4-3-11-27-16/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDVPHJJDNXOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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